molecular formula C12H14N4O2 B3956351 4-(4-Methylpiperazin-1-yl)-3-nitrobenzonitrile

4-(4-Methylpiperazin-1-yl)-3-nitrobenzonitrile

Cat. No.: B3956351
M. Wt: 246.27 g/mol
InChI Key: FTXUQLQDIMEMQN-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-3-nitrobenzonitrile is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitrobenzonitrile moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-14-4-6-15(7-5-14)11-3-2-10(9-13)8-12(11)16(17)18/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXUQLQDIMEMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Reduction: 4-(4-Methylpiperazin-1-yl)-3-aminobenzonitrile.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-3-nitrobenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzonitrile involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety can also interact with receptors or enzymes, modulating their activity and contributing to the compound’s overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: Another piperazine derivative with similar structural features but different functional groups.

    4-(4-Methylpiperazin-1-yl)phenylmethanone: A compound with a similar piperazine ring but different substituents on the aromatic ring.

Uniqueness

4-(4-Methylpiperazin-1-yl)-3-nitrobenzonitrile is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications and the development of new therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methylpiperazin-1-yl)-3-nitrobenzonitrile
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